molecular formula C10H9ClN2O2 B14282945 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione CAS No. 152146-73-1

1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B14282945
CAS No.: 152146-73-1
M. Wt: 224.64 g/mol
InChI Key: YCUUNHCWRLJLEB-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione is a heterocyclic compound that contains an imidazolidine ring substituted with a 4-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzylamine with glyoxylic acid, followed by cyclization to form the imidazolidine ring. The reaction typically occurs under acidic conditions and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. For example, the iodination agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione can be synthesized in a batch process and then scaled up using statistical experimental design and multivariate regression .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4,5-trione derivatives.

    Reduction: Reduction reactions can yield imidazolidine derivatives with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Imidazolidine-2,4,5-trione derivatives.

    Reduction: Various imidazolidine derivatives with altered substituents.

    Substitution: Substituted imidazolidine derivatives with different functional groups.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and anticonvulsant properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methylphenyl)methyl]imidazolidine-2,4-dione: Similar structure but with a methyl group instead of a chlorine atom.

    1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione: Contains a methoxy group instead of a chlorine atom.

    Thiazolidine-2,4-dione derivatives: Similar core structure but with a sulfur atom in place of one of the nitrogen atoms.

Uniqueness

1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to its analogs .

Properties

CAS No.

152146-73-1

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H9ClN2O2/c11-8-3-1-7(2-4-8)5-13-6-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15)

InChI Key

YCUUNHCWRLJLEB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1CC2=CC=C(C=C2)Cl

Origin of Product

United States

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